molecular formula C13H10O6 B1675891 Maclurin CAS No. 519-34-6

Maclurin

Cat. No.: B1675891
CAS No.: 519-34-6
M. Wt: 262.21 g/mol
InChI Key: XNWPXDGRBWJIES-UHFFFAOYSA-N
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Description

Macurin, also known as maclurin, is a naturally occurring xanthone compound. It is primarily isolated from the plant Garcinia lancilimba. Macurin has a molecular formula of C₁₃H₁₀O₆ and a molecular weight of 262.21 g/mol . This compound is known for its light yellow to yellow appearance and is classified under phenols and polyphenols .

Mechanism of Action

Target of Action

Maclurin, a major phenolic component found in some edible fruits such as Morus alba (white mulberry) and Garcinia mangostana , has been shown to interact with several targets. These include the Aryl Hydrocarbon Receptor (AHR) , Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) , and tyrosinase . These targets play crucial roles in various cellular processes, including antioxidant response, melanogenesis, and cellular response to environmental stressors .

Mode of Action

This compound exhibits its effects through various modes of action. It inhibits AHR signaling , as evidenced by reduced xenobiotic response element (XRE) reporter activity, decreased expression of cytochrome P450 1A1 (CYP1A1), and reduced nuclear translocation of AHR . Furthermore, it suppresses UVB-mediated tyrosinase activation and melanin accumulation in cells without changes in mRNA levels of melanogenesis-related genes .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the Src/FAK–ERK–β-catenin pathway , which is involved in the migration and invasion of cancer cells . It also activates the antioxidant response element (ARE) signaling through enhancement of ARE luciferase reporter activity and the expression of ARE-dependent genes . Moreover, it promotes melanogenesis through the cAMP/PKA/CREB and p38 MAPK/CREB signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress intracellular ROS level in cells , inhibit the production of intracellular reactive oxygen species (ROS) induced by environmental stressors , and reduce melanin contents in cells . These effects contribute to its antioxidant, anti-metastatic, and anti-melanogenic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet (UV) radiation can modulate the anti-melanogenic effects of this compound . Additionally, the presence of reactive oxygen species (ROS) in the cellular environment can impact the anti-metastatic effect of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Macurin can be synthesized through various chemical routes. One common method involves the oxidative coupling of 2,4,6-trihydroxybenzophenone. The reaction typically requires a strong oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions to ensure the formation of the xanthone structure .

Industrial Production Methods

Industrial production of macurin involves the extraction from Garcinia lancilimba. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate macurin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Macurin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ferric chloride.

    Reduction: Sodium borohydride.

    Substitution: Acetic anhydride, sulfuric acid.

Major Products Formed

Scientific Research Applications

Macurin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Macurin is similar to other xanthone compounds such as:

Uniqueness

Macurin is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. Its ability to induce apoptosis in cancer cells and its antioxidant properties make it a compound of significant interest in medical research .

Properties

IUPAC Name

(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPXDGRBWJIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060163
Record name Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-
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Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maclurin
Source Human Metabolome Database (HMDB)
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Solubility

5 mg/mL at 14 °C
Record name Maclurin
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CAS No.

519-34-6
Record name Maclurin
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Record name Maclurin
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Record name Maclurin
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Record name Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-
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Record name Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-
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Record name 2,3',4,4',6-pentahydroxybenzophenone
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Record name MACLURIN
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Record name Maclurin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222 - 222.5 °C
Record name Maclurin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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